molecular formula C15H20N4O B14175911 2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one CAS No. 923569-74-8

2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one

Cat. No.: B14175911
CAS No.: 923569-74-8
M. Wt: 272.35 g/mol
InChI Key: MLBVMBNVFMCKRH-UHFFFAOYSA-N
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Description

2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The structure of this compound consists of a phthalazinone core with a piperazine moiety attached via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the piperazine moiety .

Scientific Research Applications

2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Properties

CAS No.

923569-74-8

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

2-(3-piperazin-1-ylpropyl)phthalazin-1-one

InChI

InChI=1S/C15H20N4O/c20-15-14-5-2-1-4-13(14)12-17-19(15)9-3-8-18-10-6-16-7-11-18/h1-2,4-5,12,16H,3,6-11H2

InChI Key

MLBVMBNVFMCKRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

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